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Compound of Interest

7-Bromo-1H-pyrido[2,3-b]
[1,4]oxazin-2(3H)-one

Cat. No.: B035133

Compound Name:

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrido[2,3-b]Joxazine
Derivatives as EGFR-TK Inhibitors

This guide provides a comparative analysis of novel pyrido[2,3-b][1][2]oxazine-based inhibitors
of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The presented data is
based on recent studies exploring their potential as anticancer agents, particularly for non-
small cell lung cancer (NSCLC).

Performance Comparison of Pyrido[2,3-b]Joxazine
Derivatives

A series of novel pyrido[2,3-b][1][2]oxazine analogues have been synthesized and evaluated
for their anticancer activity against various NSCLC cell lines.[1][3] These cell lines represent
different EGFR mutation statuses: HCC827 (EGFR exon 19 deletion), NCI-H1975 (gefitinib-
resistant, L858R/T790M double mutation), and A-549 (wild-type EGFR overexpression).[1][3]
The in vitro cytotoxic activity was quantified by determining the half-maximal inhibitory
concentration (IC50) values.

The results, summarized in the table below, highlight a few lead compounds with potent activity,
comparable to the clinically approved drug Osimertinib.[1][3]
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HCC827
NCI-H1975 A-549 (WT- BEAS-2B

(EGFR del

Compound (L858RIT790M) EGFR) IC50 (Normal Cells)
E746-A750) IC50 (uM) (UM) IC50 (uM)
IC50 (pM) - . -

7f 0.09 0.89 1.10 > 61

79 - - - -

7h - - - -

Osimertinib 0.08 0.75 1.02 > 60

(Data for

compounds 7g

and 7h were

noted as

promising but
specific IC50
values were only
detailed for 7f in
the provided

search results)[1]

[3]

Key SAR Insights:

o Potency and Selectivity: Compound 7f emerged as a highly potent inhibitor, with an 1C50

value of 0.09 pM against the HCC827 cell line, which is comparable to Osimertinib.[1][3]

o Activity Against Resistance Mutations: The compounds demonstrated significant activity

against the H1975 cell line, which harbors the T790M resistance mutation, a major challenge

in EGFR-TKI therapy.[1][3]

o Safety Profile: Importantly, these compounds, particularly 7f, showed high selectivity for

cancer cells, with no significant cytotoxicity against normal BEAS-2B cells at concentrations

up to 61 pM.[1][3]
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Mechanism of Action: Mechanistic studies revealed that compound 7f functions as an EGFR-
TK autophosphorylation inhibitor.[3] Molecular docking studies suggest that the di-
fluorophenyl group of these compounds engages the glycine-rich loop of the EGFR kinase
domain, while pyridine substituents form crucial interactions in the front pocket.[3]

Experimental Protocols

Synthesis:

The novel pyrido[2,3-b][1][2]oxazine derivatives were synthesized via a multi-step route that

featured a key Suzuki cross-coupling reaction.[1][3] This strategic approach allowed for the

incorporation of three bioactive pharmacophores: pyrido[2,3-b][1][2]oxazine, phenyl

sulfonamide, and pyrimidine, into a single molecular entity.[3]

In Vitro Anticancer Activity (MTT Assay):

The antiproliferative effects of the synthesized compounds were determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][3]

Cell Culture: A549, H1975, HCC827, and BEAS-2B cell lines were cultured in appropriate
media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to
adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution was added to each well and
incubated to allow for the formation of formazan crystals by metabolically active cells.

Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as
DMSO.

Absorbance Measurement: The absorbance of the resulting colored solution was measured
using a microplate reader at a specific wavelength.
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e |C50 Calculation: The percentage of cell viability was calculated relative to untreated control

cells, and the IC50 values were determined by plotting the compound concentration versus
the cell viability.
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Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]Joxazine derivatives.
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Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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